molecular formula C21H20O B14725956 1,2,2-Triphenylpropan-1-ol CAS No. 5400-98-6

1,2,2-Triphenylpropan-1-ol

Cat. No.: B14725956
CAS No.: 5400-98-6
M. Wt: 288.4 g/mol
InChI Key: RYKVCHKQXJFGKQ-UHFFFAOYSA-N
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Description

1,2,2-Triphenylpropan-1-ol is an organic compound with the molecular formula C21H20O It is a tertiary alcohol characterized by the presence of three phenyl groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,2-Triphenylpropan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with benzophenone to form the desired product. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction parameters, can be applied to produce this compound efficiently.

Chemical Reactions Analysis

Types of Reactions: 1,2,2-Triphenylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of triphenylpropane.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,2,2-Triphenylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,2-Triphenylpropan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. The phenyl groups provide steric hindrance and electronic effects, which can modulate the compound’s behavior in chemical reactions.

Comparison with Similar Compounds

  • 1,1,2-Triphenylpropan-1-ol
  • 1,1,3-Triphenyl-2-propen-1-ol
  • 1,3-Diphenylpropan-1-ol

Comparison: 1,2,2-Triphenylpropan-1-ol is unique due to the specific positioning of the phenyl groups, which imparts distinct steric and electronic properties

Properties

CAS No.

5400-98-6

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

1,2,2-triphenylpropan-1-ol

InChI

InChI=1S/C21H20O/c1-21(18-13-7-3-8-14-18,19-15-9-4-10-16-19)20(22)17-11-5-2-6-12-17/h2-16,20,22H,1H3

InChI Key

RYKVCHKQXJFGKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C3=CC=CC=C3)O

Origin of Product

United States

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